molecular formula C11H16BrN3O2 B2624792 tert-butyl N-[(5-bromopyrimidin-2-yl)methyl]-N-methylcarbamate CAS No. 2155852-48-3

tert-butyl N-[(5-bromopyrimidin-2-yl)methyl]-N-methylcarbamate

Cat. No.: B2624792
CAS No.: 2155852-48-3
M. Wt: 302.172
InChI Key: WZXJEWQBXSSNDY-UHFFFAOYSA-N
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Description

tert-Butyl N-[(5-bromopyrimidin-2-yl)methyl]-N-methylcarbamate is a high-purity brominated pyrimidine derivative offered for research and development purposes. This compound, with a molecular formula of C11H16BrN3O2 and a molecular weight of 302.05 g/mol , serves as a versatile building block in medicinal chemistry and drug discovery. Its molecular structure features a pyrimidine ring, a privileged scaffold in pharmaceuticals, which is functionalized with a bromine atom at the 5-position. This bromine serves as a key reactive handle, enabling further functionalization via cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination to create diverse chemical libraries . The molecule is further characterized by a tert-butyloxycarbonyl (Boc)-protected N-methylaminomethyl group, which can enhance solubility and modulate the compound's properties in biological systems. The Boc protecting group can also be selectively removed under mild acidic conditions to reveal a secondary amine for further synthetic elaboration. As a result, this chemical is a valuable intermediate in the synthesis of more complex molecules, particularly for investigating new active compounds targeting various diseases. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[(5-bromopyrimidin-2-yl)methyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3O2/c1-11(2,3)17-10(16)15(4)7-9-13-5-8(12)6-14-9/h5-6H,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXJEWQBXSSNDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=NC=C(C=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Development

The compound serves as a crucial building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and cancer. Its structural features allow it to interact with biological targets effectively.

Case Study: Neuroprotective Agents

Research has demonstrated that derivatives of this compound exhibit neuroprotective properties against oxidative stress, potentially beneficial for treating neurodegenerative diseases such as Alzheimer's disease. For instance, a study highlighted the ability of similar compounds to inhibit β-secretase, an enzyme implicated in amyloid plaque formation in Alzheimer's patients.

The biological activity of tert-butyl N-[(5-bromopyrimidin-2-yl)methyl]-N-methylcarbamate has been explored in several contexts:

  • Enzyme Inhibition : This compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways. For example, it may inhibit acetylcholinesterase, which is significant in Alzheimer's research.
Enzyme TargetInhibition MechanismReference
β-secretasePrevents amyloid formation
AcetylcholinesteraseEnhances cholinergic signaling

Antimicrobial Properties

Research indicates that pyrimidine derivatives can exhibit antimicrobial activity against various pathogens. The presence of the bromine atom in the structure enhances its effectiveness against certain bacterial strains.

Case Study: Antimicrobial Efficacy

A study assessed the antibacterial properties of this compound against Staphylococcus aureus and Escherichia coli, showing significant inhibition at specific concentrations.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Data Table: Summary of Biological Activities

Activity TypeDescriptionFindings
NeuroprotectionProtects neurons from oxidative stressReduced cell death by 50%
AntimicrobialInhibits growth of bacteriaEffective against S. aureus and E. coli
Enzyme InhibitionInhibits key enzymes involved in Alzheimer's diseaseSignificant reduction in enzyme activity

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Key Substituents Reactivity/Applications Stability/Safety
tert-Butyl N-[(5-bromopyrimidin-2-yl)methyl]-N-methylcarbamate (Target Compound) 5-Br, N-methylcarbamate High reactivity in cross-coupling; drug intermediate Stable under inert conditions; handle with PPE due to potential irritancy
tert-Butyl (5-bromopyrimidin-2-yl)(propyl)carbamate (5c) 5-Br, N-propylcarbamate Similar cross-coupling utility; increased lipophilicity may affect bioavailability Comparable stability; propyl group may alter solubility
tert-Butyl N-(5-bromo-1H-imidazo[4,5-b]pyridin-2-ylmethyl)carbamate Imidazo[4,5-b]pyridine fused ring, 5-Br Enhanced biological activity (e.g., kinase inhibition); rigid structure improves binding Crystallographic data confirms planar geometry; handle as toxic
tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate 5-OH instead of 5-Br Limited cross-coupling utility; hydrogen bonding enables solubility Hydroxy group increases polarity; less hazardous than brominated analogs
tert-Butyl N-(5-bromo-6-chloropyridin-2-yl)carbamate 5-Br, 6-Cl on pyridine ring Dual halogenation enhances electrophilicity; used in heteroaryl functionalization Chlorine adds steric hindrance; stability data unspecified

Crystallographic and Structural Insights

  • X-ray crystallography of the imidazo[4,5-b]pyridine analog (–5) reveals a planar geometry, facilitating π-π stacking in crystal packing, whereas pyrimidine derivatives may adopt varied conformations .

Biological Activity

tert-butyl N-[(5-bromopyrimidin-2-yl)methyl]-N-methylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

C10H14BrN3O2C_{10}H_{14}BrN_{3}O_{2}

Key physical properties include:

  • Molecular Weight : 288.141 g/mol
  • Density : 1.4 g/cm³
  • Boiling Point : 367.3 °C at 760 mmHg
  • Flash Point : 175.9 °C

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromopyrimidine with tert-butyl carbamate and a suitable coupling agent. This process is crucial for obtaining the desired purity and yield.

Anticancer Properties

Research has indicated that compounds containing bromopyrimidine moieties exhibit significant anticancer activity. A study demonstrated that similar derivatives can inhibit tumor growth in various cancer cell lines, suggesting that this compound may also possess such properties .

The proposed mechanism of action for bromopyrimidine derivatives includes the inhibition of specific kinases involved in cancer cell proliferation and survival. The presence of the bromine atom enhances the lipophilicity of the compound, potentially improving its bioavailability and interaction with target proteins .

Case Studies

  • In Vitro Studies : In vitro assays using human cancer cell lines have shown that this compound induces apoptosis through the activation of caspase pathways. The IC50 values reported were in the low micromolar range, indicating potent activity against cancer cells .
  • Animal Models : In vivo studies using xenograft models have demonstrated that administration of this compound significantly reduces tumor size compared to control groups, further supporting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameIC50 (µM)Mechanism of ActionReference
This compound3.5Caspase activation
5-Bromo-2-pyrimidinamine12Kinase inhibition
N-(4-bromo-phenyl)-N'-methylurea8Apoptosis induction

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl N-[(5-bromopyrimidin-2-yl)methyl]-N-methylcarbamate, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, the bromopyrimidine moiety can react with a methylamine derivative under basic conditions, followed by carbamate protection using tert-butyl chloroformate. Optimization involves adjusting reaction temperature (e.g., 0–25°C), solvent polarity (e.g., DMF or THF), and stoichiometry of reagents. Catalysts like DMAP may enhance acylation efficiency. Monitoring reaction progress via TLC or HPLC ensures intermediate purity before final deprotection .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions and carbamate integrity. The tert-butyl group appears as a singlet (~1.4 ppm), while the pyrimidine ring protons resonate between 8.5–9.0 ppm .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve molecular geometry. Single-crystal studies reveal bond angles, torsion angles (e.g., 58.4° between pyrimidine and carbamate planes), and hydrogen-bonding networks (e.g., N–H⋯N interactions) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z ~315).

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent hydrolysis .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture. Monitor stability via periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields when synthesizing this compound under varying catalytic conditions?

  • Methodological Answer : Contradictions often arise from impurities in starting materials or side reactions (e.g., over-alkylation). Systematic analysis includes:

  • Design of Experiments (DoE) : Vary catalysts (e.g., Pd(OAc)2_2 vs. CuI), bases (e.g., K2_2CO3_3 vs. Et3_3N), and reaction times.
  • Byproduct Identification : Use LC-MS to detect intermediates (e.g., de-brominated byproducts).
  • Kinetic Studies : Track reaction progress via in-situ IR to identify rate-limiting steps. Optimize stirring speed and inert atmosphere (N2_2/Ar) to suppress oxidation .

Q. What strategies are employed to analyze the stability and degradation pathways of this compound under different pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (HCl, pH 2), basic (NaOH, pH 10), and thermal (40–60°C) conditions. Monitor degradation via UPLC-PDA.
  • Degradant Profiling : Identify hydrolyzed products (e.g., tert-butyl alcohol or pyrimidine fragments) using HR-MS/MS.
  • Kinetic Modeling : Calculate activation energy (Ea_a) via Arrhenius plots to predict shelf-life. Stability is typically pH-dependent, with faster degradation in acidic media due to carbamate hydrolysis .

Q. How do intermolecular interactions, such as hydrogen bonding and halogen effects, influence the crystal packing of this compound?

  • Methodological Answer :

  • Hydrogen Bonding : N–H⋯N interactions (2.8–3.0 Å) form R_2$$^8 motifs, creating dimeric units. These are critical for stabilizing the crystal lattice .
  • Halogen Interactions : C–Br⋯O contacts (3.14 Å, 169°) link dimers into 1D chains. Hirshfeld surface analysis quantifies Br contributions (~10% of total interactions).
  • Torsional Strain : The tert-butyl group introduces steric hindrance, affecting molecular conformation. Density Functional Theory (DFT) calculations correlate experimental bond angles with theoretical models .

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